

# Synthesis of 4-Phenylazophenol: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **4-Phenylazophenol**

Cat. No.: **B142808**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of **4-Phenylazophenol** from Aniline and Phenol.

This technical guide provides a comprehensive overview of the synthesis of **4-Phenylazophenol**, a diaryl-azo derivative with applications as a dye and potential as an antifungal agent.<sup>[1]</sup> The synthesis involves a classic two-step electrophilic aromatic substitution reaction: the diazotization of aniline followed by the coupling of the resulting diazonium salt with phenol.<sup>[2][3]</sup> This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and presents relevant quantitative data for the synthesis, purification, and characterization of the final product.

## Core Concepts and Reaction Mechanisms

The synthesis of **4-Phenylazophenol** is a prime example of an azo coupling reaction. The overall process can be broken down into two fundamental stages:

- **Diazotization of Aniline:** Aniline, a primary aromatic amine, is converted into a benzenediazonium chloride salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5°C) using sodium nitrite (NaNO<sub>2</sub>).<sup>[4][5]</sup> The nitrous acid (HNO<sub>2</sub>), generated in situ from NaNO<sub>2</sub> and a strong acid like hydrochloric acid (HCl), reacts with aniline to form the diazonium salt.<sup>[4][6]</sup> The low temperature is crucial to prevent the unstable diazonium salt from decomposing.<sup>[4]</sup>

- **Azo Coupling with Phenol:** The benzenediazonium salt then acts as an electrophile and reacts with phenol in a coupling reaction.[2][7] This is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich aromatic ring of the phenol.[2] The reaction is typically carried out in a basic medium, which activates the phenol by converting it to the more strongly activating phenoxide ion.[8][9][10] The coupling predominantly occurs at the para-position of the hydroxyl group on the phenol due to steric hindrance at the ortho positions, resulting in the formation of **4-Phenylazophenol** (also known as p-hydroxyazobenzene).[7][11]

## Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of **4-Phenylazophenol**.

Table 1: Reactant Quantities and Reaction Conditions

Reactant/Reagent	Molecular Formula	Molar Mass (g/mol)	Typical Molar Ratio	Reaction Temperature (°C)
Aniline	C <sub>6</sub> H <sub>5</sub> NH <sub>2</sub>	93.13	1.0	0-5 (Diazotization)
Sodium Nitrite	NaNO <sub>2</sub>	69.00	1.0 - 1.1	0-5 (Diazotization)
Hydrochloric Acid (conc.)	HCl	36.46	Excess	0-5 (Diazotization)
Phenol	C <sub>6</sub> H <sub>5</sub> OH	94.11	1.0	0-5 (Coupling)
Sodium Hydroxide	NaOH	40.00	Excess	0-5 (Coupling)

Table 2: Product Characterization Data

Property	Value
Product Name	4-Phenylazophenol, p-Hydroxyazobenzene, Solvent Yellow 7
CAS Number	1689-82-3 <a href="#">[1]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a>
Molecular Formula	C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[15]</a> <a href="#">[16]</a>
Molecular Weight	198.22 g/mol <a href="#">[1]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Appearance	Brown to orange crystalline powder <a href="#">[1]</a> <a href="#">[13]</a> <a href="#">[16]</a>
Melting Point	150-156 °C <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[16]</a>
Solubility	Soluble in ethanol, acetone, benzene, and ether; Insoluble in water <a href="#">[1]</a> <a href="#">[16]</a> <a href="#">[17]</a>
λ <sub>max</sub>	347 nm
Reported Yield	Up to 97% <a href="#">[12]</a>

## Experimental Protocols

The following are detailed experimental protocols for the synthesis of **4-Phenylazophenol**.

### Protocol 1: Diazotization of Aniline

- In a beaker, dissolve a specific amount of aniline (e.g., 1.23 mL) in a mixture of concentrated hydrochloric acid (e.g., 8.0 mL) and distilled water (e.g., 8.0 mL).[\[18\]](#)
- Cool the resulting solution in an ice bath to a temperature between 0 and 5°C.[\[5\]](#)[\[19\]](#)
- In a separate beaker, prepare a solution of sodium nitrite (e.g., 1.0 g) in a minimal amount of cold distilled water (e.g., 5 mL).[\[18\]](#)
- Slowly add the sodium nitrite solution dropwise to the cold aniline solution while maintaining constant stirring and ensuring the temperature does not exceed 5°C.[\[5\]](#)[\[20\]](#)
- After the complete addition of the sodium nitrite solution, the formation of the benzenediazonium chloride solution is complete. Keep this solution in the ice bath for the

subsequent coupling reaction.[20]

## Protocol 2: Azo Coupling with Phenol

- In a separate beaker, dissolve a molar equivalent of phenol (relative to the initial amount of aniline) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[18]
- Cool this alkaline phenol solution in an ice bath to a temperature between 0 and 5°C.[18]
- Slowly and carefully add the cold benzenediazonium chloride solution from Protocol 1 to the cold alkaline phenol solution with vigorous stirring.[5][20]
- A colored precipitate of **4-Phenylazophenol** should form immediately.[21]
- Continue stirring the reaction mixture in the ice bath for approximately 30 minutes to ensure the completion of the reaction.[18]

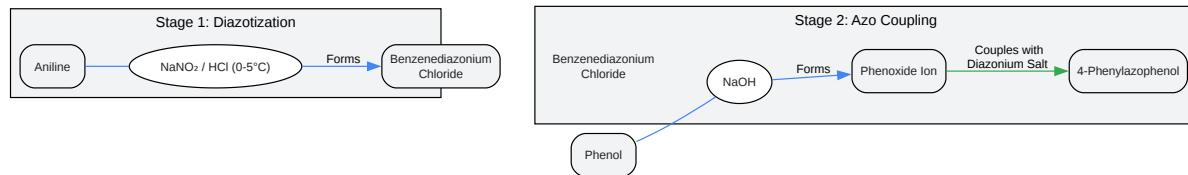
## Protocol 3: Isolation and Purification of 4-Phenylazophenol

- Isolate the crude **4-Phenylazophenol** precipitate by vacuum filtration.
- Wash the solid product with cold water to remove any unreacted salts and other water-soluble impurities.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or benzene.[1]
- Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

## Visualizations

### Reaction Mechanism

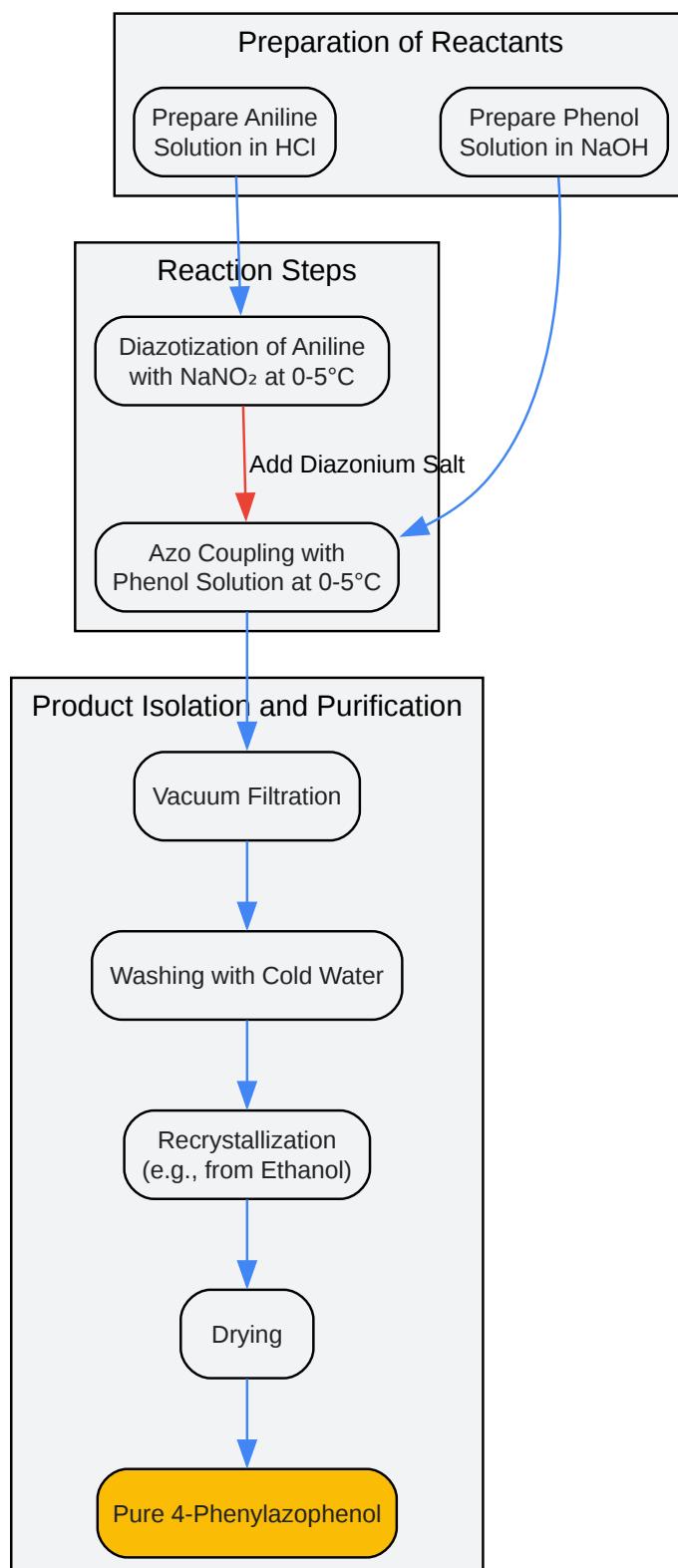
The following diagram illustrates the two-stage reaction mechanism for the synthesis of **4-Phenylazophenol**.

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Caption: The two-stage synthesis of **4-Phenylazophenol**.

## Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of **4-Phenylazophenol**.

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Caption: A general workflow for the synthesis of **4-Phenylazophenol**.

This technical guide serves as a foundational resource for researchers and professionals engaged in the synthesis of azo compounds. The provided protocols and data are intended to be a starting point for laboratory work, and optimization may be necessary depending on the specific experimental conditions and desired product purity.

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